(R)-1-(4-Pyridyl)ethylamine

Übersicht

Beschreibung

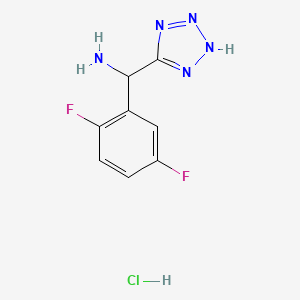

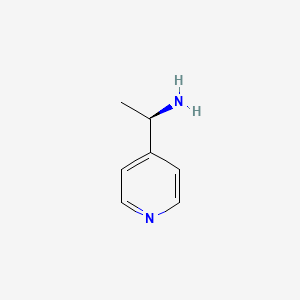

“®-1-(4-Pyridyl)ethylamine” is a chemical compound with the CAS Number: 45682-36-8 . It has a molecular weight of 122.17 . The IUPAC name for this compound is (1R)-1-(4-pyridinyl)ethanamine . It is stored in a refrigerator and is a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of “®-1-(4-Pyridyl)ethylamine” is C7H10N2 . The molecule contains a total of 19 bonds, including 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis

“®-1-(4-Pyridyl)ethylamine” has a density of 1.0±0.1 g/cm3 . Its boiling point is 221.1±15.0 °C at 760 mmHg . The vapor pressure is 0.1±0.Wissenschaftliche Forschungsanwendungen

1. Catalysis and Synthesis

(R)-1-(4-Pyridyl)ethylamine derivatives are frequently used as ligands in catalytic reactions. For instance, bis(2-pyridyl)ethylamine (bpea) ligand is a precursor in the synthesis of dinuclear Ru complexes which are characterized for catalytically oxidizing water to molecular dioxygen using Ce(IV) as an oxidant (Mola et al., 2011). Furthermore, these complexes have been examined for their potential in cyclopropanation reactions as part of efforts to enhance the efficiency of chemical synthesis (Bianchini & Lee, 2000).

2. Biomolecule Functionalization

Pyridyl derivatives, including (R)-1-(4-Pyridyl)ethylamine, have been investigated for their role as bifunctional chelating agents, particularly in the labeling of biomolecules. These ligands have shown promising results in forming stable complexes that could be used in biomolecular labeling, providing a pathway for future applications in medical diagnostics and therapeutic treatments (Xia et al., 2009).

3. Molecular Engineering and Photoreactivity Control

The molecular structure of (R)-1-(4-Pyridyl)ethylamine derivatives can be engineered to exhibit specific properties. For instance, diarylethene derivatives with a (4-pyridyl)ethynyl group attached to hexatriene moieties have been shown to have their photoreactivity controlled upon quaternarization of the pyridine moieties. This finding is significant for the field of photochemistry, where controlling the photoreactivity of compounds is crucial for developing new materials and applications (Yumoto et al., 2008).

4. Material Science and Supramolecular Chemistry

In the realm of material science and supramolecular chemistry, (R)-1-(4-Pyridyl)ethylamine derivatives are part of the structural framework of certain compounds. These compounds display intriguing properties and are studied for their potential applications in magnetic materials and molecular electronics (Arora et al., 2011).

Eigenschaften

IUPAC Name |

(1R)-1-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZMJYQEHFJWQY-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(4-Pyridyl)ethylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)

![4-({[1-(Ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoic acid](/img/structure/B1420952.png)

![2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide](/img/structure/B1420962.png)

![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)